REACTION_CXSMILES
|
[CH3:1][C:2]1[N:3]=[N:4][N:5]([CH2:7][C:8]([OH:10])=[O:9])[CH:6]=1.[CH2:11](O)[CH3:12]>S(=O)(=O)(O)O>[CH2:11]([O:9][C:8](=[O:10])[CH2:7][N:5]1[CH:6]=[C:2]([CH3:1])[N:3]=[N:4]1)[CH3:12]
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Name
|
|
Quantity
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2 g
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Type
|
reactant
|
Smiles
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CC=1N=NN(C1)CC(=O)O
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Name
|
|
Quantity
|
30 mL
|
Type
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reactant
|
Smiles
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C(C)O
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Name
|
|
Quantity
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0 (± 1) mol
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Type
|
catalyst
|
Smiles
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S(O)(O)(=O)=O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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The reaction mixture is stirred at RT for 16 h
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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the mixture is concentrated in vacuo, ethyl acetate
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Type
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ADDITION
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Details
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is added to the residue
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Type
|
WASH
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Details
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the suspension is washed with half-concentrated sodium bicarbonate solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic phase is dried over magnesium sulfate
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Type
|
CUSTOM
|
Details
|
the solvent is removed completely on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
the solid is dried in vacuo
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
C(C)OC(CN1N=NC(=C1)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |